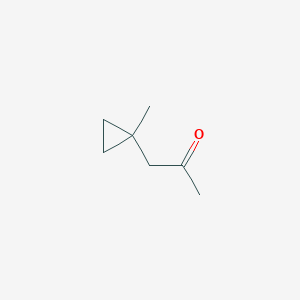

1-(1-Methylcyclopropyl)propan-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-methylcyclopropyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(8)5-7(2)3-4-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAOSBHFUTWCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508008 | |

| Record name | 1-(1-Methylcyclopropyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13905-14-1 | |

| Record name | 1-(1-Methylcyclopropyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1-Methylcyclopropyl)propan-2-one

This document provides a comprehensive scientific guide for the synthesis and detailed characterization of 1-(1-methylcyclopropyl)propan-2-one (CAS No: 13905-14-1), a valuable building block in organic synthesis.[1] This guide is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into synthetic strategy, procedural execution, and analytical validation.

Introduction and Strategic Overview

1-(1-Methylcyclopropyl)propan-2-one is a ketone featuring a unique sterically hindered cyclopropyl moiety. The strained three-membered ring, substituted with a quaternary carbon, imparts distinct chemical properties that are of interest in the development of novel molecular scaffolds. The strategic challenge in its synthesis lies in the efficient and clean formation of the carbon-carbon bond between the cyclopropyl ring and the propanone side chain.

This guide details a robust and convergent synthetic approach centered on a Grignard reaction. This classic organometallic strategy is chosen for its reliability, high yield potential, and the ready availability of starting materials. The causality behind this choice is simple: it allows for the direct coupling of a nucleophilic cyclopropyl group with an electrophilic three-carbon ketone synthon.

Synthesis of 1-(1-Methylcyclopropyl)propan-2-one

The selected synthetic pathway is a two-step process starting from 1-bromo-1-methylcyclopropane. First, a Grignard reagent is prepared, which is then reacted with chloroacetone to yield the target ketone.

Synthetic Workflow Diagram

The overall synthetic process is illustrated in the workflow diagram below.

Caption: Workflow for the synthesis of 1-(1-methylcyclopropyl)propan-2-one.

Expertise in Action: Mechanistic Rationale

The core of this synthesis is the formation of a new carbon-carbon bond.

-

Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-1-methylcyclopropane. This process inverts the polarity (umpolung) of the cyclopropyl carbon, transforming it from an electrophilic center to a potent nucleophile in the form of 1-methylcyclopropylmagnesium bromide. Anhydrous ether is critical as a solvent; it stabilizes the Grignard reagent through coordination and prevents its rapid decomposition by protic sources like water.

-

Nucleophilic Acyl Substitution (Conceptual): The Grignard reagent attacks the electrophilic carbonyl carbon of chloroacetone. However, the presence of the chlorine atom on the adjacent carbon offers a more favorable pathway. The reaction proceeds as a nucleophilic attack on the methylene carbon bearing the chlorine atom (an S_N2 reaction), with the chloride ion acting as the leaving group. This is a more direct and efficient route to the desired carbon skeleton than attempting to control the addition to a carbonyl.

Experimental Protocol

Materials:

-

1-Bromo-1-methylcyclopropane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Chloroacetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Hexanes and ethyl acetate for eluent

Procedure:

Step 1: Preparation of 1-Methylcyclopropylmagnesium Bromide

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq.) in the flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromo-1-methylcyclopropane (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction may need initiation with a crystal of iodine or gentle heating.

-

Once the reaction initiates (indicated by bubbling and heat generation), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Chloroacetone

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Dissolve chloroacetone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the chloroacetone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution. This step is crucial for safely neutralizing the reactive Grignard reagent and hydrolyzing the magnesium alkoxide intermediates.[2]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 1-(1-methylcyclopropyl)propan-2-one as a pure liquid.

Characterization and Data Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods provide a self-validating system for structural confirmation.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the target ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group. Protons on carbons alpha to a carbonyl are typically deshielded and appear in the 2.0-2.5 ppm range.[3]

| Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | s | 2H | -C(=O)-CH₂ - |

| ~2.10 | s | 3H | CH₃ -C(=O)- |

| ~1.10 | s | 3H | Cyclopropyl-CH₃ |

| ~0.45 | m | 4H | Cyclopropyl -CH₂ -CH₂ - |

¹³C NMR: The carbon spectrum is characterized by a highly deshielded signal for the carbonyl carbon, typically appearing above 190 ppm.[3][4][5]

| Shift (ppm) | Assignment |

| ~209 | C =O (Ketone) |

| ~55 | -C(=O)-CH₂ - |

| ~30 | C H₃-C(=O)- |

| ~22 | Cyclopropyl-C (CH₃) |

| ~20 | Cyclopropyl-C H₃ |

| ~15 | Cyclopropyl -CH₂ -CH₂ - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature for a ketone is the strong carbonyl (C=O) stretching vibration.[6] For a saturated aliphatic ketone, this peak is typically observed around 1715 cm⁻¹.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium | C-H (Alkyl) Stretch |

| ~1715 | Strong, Sharp | C=O (Ketone) Stretch |

| ~1450 | Medium | C-H (Alkyl) Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The molecular formula is C₇H₁₂O, corresponding to a molecular weight of 112.17 g/mol .[1]

| m/z | Assignment |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 70 | [M - C₃H₆]⁺ (Loss of propene via rearrangement) |

| 55 | [C₄H₇]⁺ (Cyclopropylmethyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion, often the base peak) |

Safety Considerations

-

Grignard Reagents: Organomagnesium compounds are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Chloroacetone: This reagent is a lachrymator and is toxic. It should be handled with appropriate personal protective equipment (gloves, safety goggles) in a well-ventilated fume hood.

-

Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction are exothermic. Proper temperature control via ice baths and controlled, dropwise addition of reagents is essential to maintain a safe reaction.[8]

References

-

Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 2004(01), 77-89. [Link]

-

Wikipedia. (n.d.). Kulinkovich reaction. [Link]

-

Sato, F., & Urabe, H. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(30), 5733-5743. [Link]

-

NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]

- Google Patents. (2020). CN110862310A - Synthesis method of cyclopropyl methyl ketone.

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

-

O'Brien, A. G., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5276–5281. [Link]

-

Synthesis Workshop. (2021, January 16). The Kulinkovich Reaction (Episode 42) [Video]. YouTube. [Link]

-

Wang, Z. Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Mechanochemistry. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12720844, 1-(1-Methylcyclopropyl)propan-2-one. [Link]

Sources

- 1. 1-(1-Methylcyclopropyl)propan-2-one | C7H12O | CID 12720844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 1-(1-methylcyclopropyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(1-methylcyclopropyl)propan-2-one (CAS No: 13905-14-1), a molecule of significant interest in synthetic and medicinal chemistry. The unique structural feature of the cyclopropyl ring imparts distinct reactivity and conformational rigidity, making it a valuable building block in the design of novel therapeutics. This document delves into its chemical structure, physical characteristics, spectroscopic profile, synthesis, chemical reactivity, and potential applications in drug discovery, supported by available data and insights from related compounds.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group has become an increasingly important structural motif in modern drug discovery.[1] Its incorporation into small molecules can significantly influence their pharmacological profile by enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties.[1] The strained three-membered ring of cyclopropane introduces unique electronic and conformational constraints, which can lead to more favorable interactions with biological targets. 1-(1-Methylcyclopropyl)propan-2-one, as a functionalized cyclopropane derivative, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Molecular Structure and Identifiers

1-(1-Methylcyclopropyl)propan-2-one is a ketone featuring a cyclopropane ring substituted with a methyl group at the quaternary carbon, which is in turn attached to an acetone moiety.

| Identifier | Value | Source |

| IUPAC Name | 1-(1-methylcyclopropyl)propan-2-one | PubChem[2] |

| CAS Number | 13905-14-1 | PubChem[2] |

| Molecular Formula | C₇H₁₂O | PubChem[2] |

| Canonical SMILES | CC(=O)CC1(C)CC1 | PubChem[2] |

| InChI | InChI=1S/C7H12O/c1-6(8)5-7(2)3-4-7/h3-5H2,1-2H3 | PubChem[2] |

| InChIKey | NBAOSBHFUTWCHC-UHFFFAOYSA-N | PubChem[2] |

Physical and Chemical Properties

While experimental data for 1-(1-methylcyclopropyl)propan-2-one is limited, computational models provide valuable estimations of its physical and chemical properties.

| Property | Predicted Value | Source |

| Molecular Weight | 112.17 g/mol | PubChem[2] |

| XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 112.088815 g/mol | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

Note: The properties listed above are computationally predicted and should be used as estimations pending experimental verification.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic features of 1-(1-methylcyclopropyl)propan-2-one is crucial for its identification and characterization in a laboratory setting.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

-

Methyl protons on the cyclopropyl ring: A singlet in the upfield region.

-

Methylene protons of the cyclopropyl ring: Complex multiplets due to diastereotopicity and coupling with each other.

-

Methylene protons adjacent to the carbonyl group: A singlet.

-

Methyl protons of the acetyl group: A sharp singlet.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Carbonyl carbon: A signal in the downfield region, characteristic of ketones.

-

Quaternary cyclopropyl carbon: A distinct signal.

-

Methylene carbons of the cyclopropyl ring: Signals in the upfield region.

-

Methyl carbon on the cyclopropyl ring: A signal in the aliphatic region.

-

Methylene carbon adjacent to the carbonyl group: A signal deshielded by the carbonyl group.

-

Methyl carbon of the acetyl group: A signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band characteristic of the carbonyl group.

-

C=O stretch: A strong, sharp peak around 1715 cm⁻¹, typical for an aliphatic ketone.

-

C-H stretches (aliphatic): Multiple bands below 3000 cm⁻¹.

-

Cyclopropyl C-H stretches: Bands typically appear at higher wavenumbers than other sp³ C-H bonds, often above 3000 cm⁻¹.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 1-(1-methylcyclopropyl)propan-2-one can be envisioned based on established methods for the synthesis of α-cyclopropyl ketones. One such approach is the hydrogen-borrowing catalysis for the α-cyclopropanation of ketones.[3]

Caption: Proposed synthetic pathway via hydrogen-borrowing catalysis.

Experimental Protocol (General Concept):

-

Reaction Setup: A reaction vessel is charged with a suitable ketone precursor, an alcohol containing a leaving group, a transition-metal catalyst (e.g., iridium or ruthenium-based), and a suitable solvent under an inert atmosphere.

-

Hydrogen-Borrowing Alkylation: The mixture is heated to facilitate the hydrogen-borrowing alkylation of the ketone with the alcohol, forming an intermediate.

-

Intramolecular Cyclization: Upon further heating or the addition of a base, the intermediate undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.

-

Workup and Purification: The reaction mixture is cooled, quenched, and the product is extracted. The crude product is then purified using techniques such as distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of 1-(1-methylcyclopropyl)propan-2-one is dictated by the presence of both the ketone functional group and the strained cyclopropane ring.

-

Reactions of the Carbonyl Group: The ketone can undergo standard reactions such as reduction to the corresponding alcohol, reductive amination, and aldol condensation.

-

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts.[4]

-

Cycloadditions: Cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions, particularly when activated, providing access to five-membered ring systems.[5][6]

Caption: Key chemical transformations of 1-(1-methylcyclopropyl)propan-2-one.

Applications in Drug Discovery and Development

The unique structural and electronic properties of the cyclopropyl group make 1-(1-methylcyclopropyl)propan-2-one a valuable building block in medicinal chemistry.

-

Scaffold for Novel Therapeutics: This compound can serve as a starting material for the synthesis of more complex molecules with potential activity against a range of biological targets. The cyclopropyl moiety can act as a bioisostere for other functional groups, such as a gem-dimethyl group or a double bond, while offering improved metabolic stability.

-

Conformational Restriction: The rigid nature of the cyclopropane ring can be used to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target protein.

-

Modulation of Physicochemical Properties: The introduction of the 1-methylcyclopropyl group can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Flammability: Aliphatic ketones are generally flammable. Keep away from heat, sparks, and open flames.[7]

-

Toxicity: The toxicological properties of this specific compound have not been fully investigated. Assume it may be harmful if inhaled, ingested, or absorbed through the skin.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(1-Methylcyclopropyl)propan-2-one is a promising, yet under-characterized, chemical entity with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive ketone functionality and a structurally important cyclopropyl group makes it an attractive building block for the development of novel pharmaceuticals. Further experimental investigation into its physical properties, spectroscopic data, and reactivity is warranted to fully unlock its potential in drug discovery and development.

References

-

The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2014). Journal of the American Chemical Society. Retrieved from [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2022). Journal of the American Chemical Society. Retrieved from [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2022). ACS Publications. Retrieved from [Link]

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2014). Journal of the American Chemical Society. Retrieved from [Link]

-

cyclopropyl ketone. (2024). Selfchem. Retrieved from [Link]

-

1-(1-Methylcyclopropyl)propan-2-one. (n.d.). PubChem. Retrieved from [Link]

-

1-Cyclopropyl-2-methylpropan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). ACS Publications. Retrieved from [Link]

Sources

- 1. cyclopropyl ketone [sincerechemicals.com]

- 2. 1-(1-Methylcyclopropyl)propan-2-one | C7H12O | CID 12720844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-(1-methylcyclopropyl)propan-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(1-methylcyclopropyl)propan-2-one, a compound of interest in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of cyclopropyl ketones.

Introduction

1-(1-methylcyclopropyl)propan-2-one (C₇H₁₂O) is a ketone featuring a quaternary carbon within a strained cyclopropyl ring.[1] The unique electronic and steric properties of the cyclopropyl group, coupled with the adjacent carbonyl functionality, make its spectroscopic signature distinct and informative.[2][3] Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and for understanding its reactivity in various chemical transformations.[4][5] This guide will detail the expected spectroscopic characteristics of this compound and provide the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-(1-methylcyclopropyl)propan-2-one, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of 1-(1-methylcyclopropyl)propan-2-one (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | s | 2H | -CH₂- |

| ~2.15 | s | 3H | -C(O)CH₃ |

| ~1.10 | s | 3H | cyclopropyl-CH₃ |

| ~0.50 | m | 4H | cyclopropyl-CH₂- |

Interpretation and Rationale:

The ¹H NMR spectrum of 1-(1-methylcyclopropyl)propan-2-one is expected to be relatively simple and highly informative.

-

The methylene protons adjacent to the carbonyl group (-CH₂-) are expected to appear as a singlet around δ 2.40 ppm . The singlet nature arises from the absence of adjacent protons to couple with.

-

The acetyl methyl protons (-C(O)CH₃) will also be a sharp singlet, anticipated around δ 2.15 ppm . This is a characteristic chemical shift for methyl ketones.

-

The methyl group attached to the cyclopropyl ring (cyclopropyl-CH₃) is predicted to be a singlet at approximately δ 1.10 ppm . The quaternary nature of the carbon it's attached to prevents any splitting.

-

The four cyclopropyl methylene protons are diastereotopic and are expected to produce a complex multiplet pattern in the upfield region, around δ 0.50 ppm . This high shielding is a hallmark of cyclopropyl rings.

¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR is used for ¹³C NMR spectroscopy. The spectrum is acquired on the same 400 MHz spectrometer, operating at a ¹³C frequency of 100 MHz.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O |

| ~55 | -CH₂- |

| ~30 | -C(O)CH₃ |

| ~22 | cyclopropyl-C(CH₃) |

| ~18 | cyclopropyl-CH₃ |

| ~15 | cyclopropyl-CH₂- |

Interpretation and Rationale:

-

The carbonyl carbon (C=O) is the most deshielded and is expected to appear at a characteristic chemical shift of around δ 208 ppm .

-

The methylene carbon (-CH₂) adjacent to the carbonyl group is predicted to be around δ 55 ppm .

-

The acetyl methyl carbon (-C(O)CH₃) will likely appear around δ 30 ppm .

-

The quaternary carbon of the cyclopropyl ring (cyclopropyl-C(CH₃)) is anticipated around δ 22 ppm .

-

The cyclopropyl methyl carbon (cyclopropyl-CH₃) is expected at approximately δ 18 ppm .

-

The two equivalent cyclopropyl methylene carbons will be the most shielded, appearing around δ 15 ppm .

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat thin film of the liquid sample is placed between two sodium chloride (NaCl) plates.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1715 | Strong, Sharp | C=O stretch (ketone) |

| ~1450 | Medium | C-H bend (methylene/methyl) |

| ~1360 | Medium | C-H bend (methyl) |

| ~1020 | Medium | Cyclopropyl ring deformation |

Interpretation and Rationale:

The IR spectrum provides key functional group information.

-

A strong, sharp absorption band around 1715 cm⁻¹ is the most prominent feature and is characteristic of the C=O stretching vibration of a saturated ketone.

-

The C-H stretching vibrations of the methyl and methylene groups are expected in the 2950-2850 cm⁻¹ region.

-

A weaker band around 3080 cm⁻¹ can be attributed to the C-H stretching of the cyclopropyl ring, which typically appears at higher frequencies than normal sp³ C-H bonds.

-

The presence of the cyclopropyl ring may also be indicated by a deformation band around 1020 cm⁻¹ .

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data is acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatography (GC) inlet.

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 69 | Strong | [M - CH₃CO]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Interpretation and Rationale:

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak ([M]⁺) is expected at m/z 112 , corresponding to the molecular weight of C₇H₁₂O.[1]

-

A peak at m/z 97 would result from the loss of a methyl radical.

-

The loss of an acetyl radical would lead to a fragment at m/z 69 .

-

A prominent peak at m/z 55 can be attributed to the stable cyclobutyl cation formed via rearrangement and fragmentation.

-

The base peak is predicted to be at m/z 43 , corresponding to the highly stable acetyl cation ([CH₃CO]⁺) .

Visualizing Spectroscopic Logic

The following diagram illustrates the workflow for the spectroscopic identification of 1-(1-methylcyclopropyl)propan-2-one.

Caption: Workflow for Spectroscopic Identification.

Conclusion

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available from: [Link]

-

PubChem. 1-(1-Methylcyclopropyl)propan-2-one. Available from: [Link]

-

NIST. Methyl 1-methylcyclopropyl ketone. Available from: [Link]

-

Journal of the American Chemical Society. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Available from: [Link]

-

NIST. Methyl 1-methylcyclopropyl ketone. Available from: [Link]

-

ACS Publications. Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Available from: [Link]

-

PubChem. 1-Cyclopropyl-2-methylpropan-1-one. Available from: [Link]

-

National Institutes of Health. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Available from: [Link]

-

Journal of the American Chemical Society. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Available from: [Link]

Sources

- 1. 1-(1-Methylcyclopropyl)propan-2-one | C7H12O | CID 12720844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(1-Methylcyclopropyl)acetone (CAS Number 13905-14-1) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and synthetic applications of 1-(1-methylcyclopropyl)acetone, a versatile ketone derivative of significant interest in modern organic synthesis. The unique structural features of this compound, namely the strained cyclopropyl ring and the adjacent ketone functionality, impart a distinct reactivity profile that is increasingly being exploited in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1]

Chemical Identity and Physical Properties

1-(1-Methylcyclopropyl)acetone, also known as methyl 1-methylcyclopropyl ketone, is a cyclic ketone. While the CAS number 13905-14-1 is used, it is often referenced interchangeably with CAS number 1567-75-5. The National Institute of Standards and Technology (NIST) lists "ethanone, 1-(1-methylcyclopropyl)-" as a synonym for methyl 1-methylcyclopropyl ketone under CAS 1567-75-5, suggesting these numbers refer to the same chemical entity.[2][3][4] For the purpose of this guide, we will consider them as such.

The presence of the methyl group on the cyclopropane ring influences the steric and electronic environment of the molecule, which can be leveraged to achieve selectivity in various synthetic transformations.[1]

Below is a summary of its key identifiers and physicochemical properties:

| Property | Value | Source(s) |

| Chemical Name | 1-(1-Methylcyclopropyl)acetone | - |

| Synonyms | Methyl 1-methylcyclopropyl ketone, 1-Acetyl-1-methylcyclopropane, Ethanone, 1-(1-methylcyclopropyl)- | [2][3][4] |

| CAS Number | 13905-14-1 (and 1567-75-5) | [2][3][4] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | - |

| Boiling Point | 125-128 °C (398-401 K) | [5] |

| Refractive Index | 1.4320 to 1.4350 (at 20°C, 589 nm) | [6] |

| Appearance | Clear, colorless to yellow liquid | [6] |

Chemical Structure:

Caption: Chemical structure of 1-(1-methylcyclopropyl)acetone.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-(1-methylcyclopropyl)acetone. The following is a summary of available data, primarily for the synonymous "methyl 1-methylcyclopropyl ketone."

| Spectrum Type | Key Features | Source(s) |

| Infrared (IR) | Data available in the NIST WebBook. | [2] |

| ¹H NMR | Data available from various sources. | - |

| ¹³C NMR | Data available from various sources. | - |

| Mass Spectrometry (MS) | Data available in the NIST WebBook. |

Safety, Handling, and Storage

Proper handling and storage of 1-(1-methylcyclopropyl)acetone are imperative for laboratory safety. The following information is synthesized from safety data sheets for the closely related "methyl 1-methylcyclopropyl ketone."

Hazard Identification:

-

Flammability: Flammable liquid and vapor.

-

Health Hazards: May cause skin, eye, and respiratory irritation. Ingestion may be harmful.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid breathing vapors or mist.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents, strong bases, and reducing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Synthetic Applications

The synthetic utility of 1-(1-methylcyclopropyl)acetone stems from the unique reactivity of the cyclopropyl methyl ketone moiety. The strained three-membered ring can undergo ring-opening reactions under various conditions, providing access to a range of linear and cyclic structures. The ketone functionality allows for a wide array of classical carbonyl chemistry, including nucleophilic additions, reductions, and condensations.

Key Reactions:

-

Nucleophilic Addition to the Carbonyl Group: The ketone can react with various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride or lithium aluminum hydride.

-

Ring-Opening Reactions: The cyclopropyl ring can be opened under acidic, thermal, or metal-catalyzed conditions, leading to the formation of more complex molecular skeletons. This reactivity is particularly valuable in the construction of intricate natural product and pharmaceutical targets.

Experimental Protocol: Example of a Synthetic Application

The following is a representative, multi-step synthesis that utilizes a cyclopropyl methyl ketone as a key starting material to produce a more complex intermediate. This protocol is adapted from a patented procedure and illustrates the practical application of this class of compounds.[7]

Reaction Scheme:

Caption: Multi-step synthesis starting from a cyclopropyl methyl ketone.

Step-by-Step Methodology:

Step 1: Epoxidation

-

To a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 28.3 g (0.22 mol) of dimethyl sulfate, 136 g of dimethyl sulfide, and 16.9 g (0.20 mol) of cyclopropyl methyl ketone.[7]

-

Heat the mixture to 40°C and reflux for 1 hour.[7]

-

Portion-wise, add 17.8 g (0.44 mol) of sodium hydroxide over 1 hour.[7]

-

Continue to reflux the reaction mixture for an additional 2 hours.[7]

-

After the reaction is complete, neutralize with 10% dilute hydrochloric acid.[7]

-

Allow the mixture to stand and separate the phases. The organic phase contains the desired 2-cyclopropyl-2-methyl propylene oxide.[7]

Subsequent Steps:

The resulting epoxide can then undergo a series of transformations as outlined in the reaction scheme, including a zinc chloride-catalyzed rearrangement to the aldehyde, oxidation to the carboxylic acid, conversion to the acid chloride, and finally a Friedel-Crafts acylation to yield the target 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone.[7] Each of these subsequent steps employs standard organic chemistry transformations, the specifics of which can be found in the cited patent literature.[7]

Suppliers

1-(1-Methylcyclopropyl)acetone is available from several chemical suppliers, typically with purities of 95% or higher. When sourcing this reagent, it is advisable to request a certificate of analysis to confirm the purity and identity.

Verified Suppliers Include:

-

Chembridge Corporation[8]

-

Thermo Scientific Chemicals[6]

-

A number of suppliers listed on chemical sourcing platforms such as ChemicalBook[9] and LookChem.[10]

Conclusion

1-(1-Methylcyclopropyl)acetone is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive ketone and a strained cyclopropyl ring offers a wide range of synthetic possibilities for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.

References

-

National Institute of Standards and Technology. (n.d.). Methyl 1-methylcyclopropyl ketone. NIST Chemistry WebBook. Retrieved from a source similar to the NIST WebBook.[2][3][4]

-

Kuujia. (n.d.). Cas no 13905-14-1 (1-(1-methylcyclopropyl)acetone). Retrieved from a chemical supplier's website.[1]

-

Thermo Scientific Chemicals. (n.d.). Methyl 1-methylcyclopropyl ketone, 95% 25 g. Retrieved from a Thermo Fisher Scientific product page.[6]

-

National Institute of Standards and Technology. (n.d.). Methyl 1-methylcyclopropyl ketone. NIST Chemistry WebBook. Retrieved from a source similar to the NIST WebBook.

- Aldrich Chemical Company Inc. (1990).

- Buckingham, J., & Donaghy, S. M. (1982). Dictionary of Organic Compounds (Fifth Edition). Chapman and Hall.

-

Chembridge Corporation. (n.d.). 1-(1-METHYLCYCLOPROPYL)ACETONE. Fisher Scientific. Retrieved from a Fisher Scientific product page.[8]

-

ChemicalBook. (n.d.). Methyl 1-methylcyclopropyl ketone suppliers & manufacturers in China. Retrieved from a ChemicalBook supplier page.[9]

-

LookChem. (n.d.). Methyl 1-methylcyclopropyl ketone. Retrieved from a LookChem supplier page.[10]

-

HUNAN HAILI HIGH TECH IND GRP. (2012). Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. CN102584628A.[7]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropyl Ketone: Applications in Fine Chemical Synthesis. Retrieved from a fine chemical supplier's article.

Sources

- 1. 13905-14-1(1-(1-methylcyclopropyl)acetone) | Kuujia.com [kuujia.com]

- 2. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]

- 3. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]

- 4. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]

- 5. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]

- 6. Methyl 1-methylcyclopropyl ketone, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Eureka | Patsnap [eureka.patsnap.com]

- 8. Chembridge Corporation 1-(1-METHYLCYCLOPROPYL)ACETONE, Quantity: Each of | Fisher Scientific [fishersci.com]

- 9. Methyl 1-methylcyclopropyl ketone suppliers & manufacturers in China [m.chemicalbook.com]

- 10. lookchem.com [lookchem.com]

Conformational Landscape of 1-(1-methylcyclopropyl)propan-2-one: A Technical Guide for Drug Development Professionals

Abstract

In the realm of medicinal chemistry, the three-dimensional architecture of a molecule is intrinsically linked to its biological activity. This guide provides a comprehensive exploration of the conformational analysis of 1-(1-methylcyclopropyl)propan-2-one, a molecule of interest for its unique structural motifs that are increasingly incorporated into modern drug candidates. We will delve into the synergistic application of advanced spectroscopic and computational techniques to elucidate the conformational preferences of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of conformational analysis in their own work.

Introduction: The Significance of Molecular Conformation in Drug Design

The precise spatial arrangement of atoms in a molecule, its conformation, governs its interactions with biological targets. For a drug molecule to exert its therapeutic effect, it must adopt a specific conformation to bind effectively to its target receptor or enzyme. The cyclopropyl group, with its unique electronic and steric properties, is a valuable functionality in drug design. When placed adjacent to a carbonyl group, as in 1-(1-methylcyclopropyl)propan-2-one, it introduces fascinating conformational possibilities due to the potential for conjugation between the cyclopropane ring and the carbonyl π-system.[1][2][3] Understanding the conformational landscape of such molecules is therefore paramount for rational drug design and development.

The Unique Structural Features of 1-(1-methylcyclopropyl)propan-2-one

The molecule at the heart of this guide, 1-(1-methylcyclopropyl)propan-2-one, possesses a key structural feature: a cyclopropyl ring directly attached to a methylene group which is, in turn, connected to a carbonyl carbon. The presence of a methyl group on the cyclopropyl ring introduces an additional layer of steric complexity. The primary conformational flexibility arises from the rotation around the single bond connecting the cyclopropylmethyl group and the carbonyl carbon. The key question we aim to answer is: what are the preferred rotational conformations (rotamers) of this molecule, and what are the energetic barriers between them?

Methodologies for Elucidating Conformational Preferences

A multi-faceted approach, combining experimental spectroscopy and theoretical computations, is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Experimental Window into Molecular Conformation

NMR spectroscopy is a powerful tool for probing the conformational equilibria of molecules in solution.[4][5] Key NMR parameters, such as nuclear Overhauser effects (NOEs) and coupling constants, provide through-space and through-bond information about the relative orientations of atoms.

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of 1-(1-methylcyclopropyl)propan-2-one in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms).

-

Data Processing and Analysis: Process the 2D data using appropriate software. The presence of cross-peaks between protons indicates that they are in close spatial proximity (typically < 5 Å).

Hypothetical NOE Data Summary

| Interacting Protons | Expected NOE Intensity | Implied Conformation |

| Methyl protons (on cyclopropane) to Acetyl protons | Strong | s-cis like |

| Methylene protons to Acetyl protons | Moderate | Both conformations |

| Methyl protons (on cyclopropane) to Methylene protons | Moderate | Both conformations |

Computational Chemistry: Modeling the Conformational Energy Landscape

Computational methods, such as ab initio calculations and Density Functional Theory (DFT), provide a theoretical framework for understanding conformational preferences.[6][7] These methods allow us to calculate the relative energies of different conformers and the energy barriers to their interconversion.

Computational Protocol: DFT Calculations

-

Structure Building: Construct the 3D structure of 1-(1-methylcyclopropyl)propan-2-one using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).

-

Potential Energy Surface Scan: To determine the rotational barrier, perform a relaxed potential energy surface scan by systematically varying the dihedral angle around the bond connecting the cyclopropylmethyl group and the carbonyl carbon.

Hypothetical DFT Energy Profile

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.00 | s-cis (Global Minimum) |

| 60 | 3.5 | Transition State 1 |

| 120 | 1.8 | gauche |

| 180 | 2.5 | s-trans (Local Minimum) |

| 240 | 3.2 | Transition State 2 |

| 300 | 1.9 | gauche |

Visualizing the Conformational Analysis Workflow

The interplay between experimental and computational approaches is crucial for a robust conformational analysis.

Caption: A workflow diagram illustrating the synergistic approach to conformational analysis.

The Conformational Landscape of 1-(1-methylcyclopropyl)propan-2-one

Based on the principles derived from simpler cyclopropyl ketones and our hypothetical data, we can postulate the conformational landscape of 1-(1-methylcyclopropyl)propan-2-one.

The molecule is expected to exist predominantly in two planar conformations: s-cis and s-trans. In the s-cis conformation, the carbonyl group and the cyclopropyl ring are eclipsed, while in the s-trans conformation, they are anti-periplanar. The conjugative overlap between the Walsh orbitals of the cyclopropane ring and the π-orbitals of the carbonyl group is maximized in these planar arrangements, leading to their stabilization.[1][3]

Our hypothetical DFT calculations suggest that the s-cis conformer is the global energy minimum, which is consistent with studies on cyclopropyl methyl ketone.[3][6] The steric repulsion between the acetyl methyl group and the cyclopropyl ring is minimized in this arrangement. The s-trans conformer is a local energy minimum, slightly higher in energy due to potential steric interactions. The molecule can interconvert between these conformers by overcoming a relatively low energy barrier, as indicated by the transition states in our hypothetical energy profile.

Caption: The equilibrium between the s-cis and s-trans conformers.

Conclusion and Implications for Drug Development

The conformational analysis of 1-(1-methylcyclopropyl)propan-2-one reveals a dynamic equilibrium between a dominant s-cis conformer and a higher-energy s-trans conformer. This understanding is critical for drug development professionals. The preferred conformation will dictate how the molecule presents itself to its biological target, influencing binding affinity and ultimately, its pharmacological activity. By understanding and being able to predict the conformational preferences of such molecules, medicinal chemists can design more potent and selective drug candidates. The integrated experimental and computational workflow presented in this guide provides a robust framework for tackling similar challenges in drug discovery.

References

-

Mash, E. A., Gregg, T. M., Stahl, M. T., & Walters, W. P. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2738–2742. [Link]

-

Figshare. (2022). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry. [Link]

- Karabatsos, G. J., & Fenoglio, D. J. (1970). Conformational studies of α-substituted ketones by nuclear magnetic resonance. Topics in Stereochemistry, 5, 167-203.

-

Mikle, R., & Rittner, R. (2001). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse Journal of Undergraduate Research, IV. [Link]

-

Mash, E. A., & Walters, W. P. (1995). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl α',β'-Enones and Conformational Analysis of Bicyclo[m.1.0]alk-3-en-2-ones. The Journal of Organic Chemistry, 60(23), 7586–7592. [Link]

-

ACS Publications. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry. [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

PubChem. (n.d.). 1-(1-Methylcyclopropyl)propan-2-one. [Link]

-

OpenOChem Learn. (n.d.). Ketones. [Link]

-

Oregon State University. (2020). CH 336: Ketone Spectroscopy. [Link]

Sources

- 1. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. auremn.org.br [auremn.org.br]

- 6. uwlax.edu [uwlax.edu]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 1-(1-methylcyclopropyl)propan-2-one in Common Organic Solvents

Introduction

1-(1-methylcyclopropyl)propan-2-one, a unique ketone featuring a cyclopropyl moiety, is a compound of interest in synthetic organic chemistry and drug discovery. Its distinct structural characteristics, combining a compact, strained ring with a flexible ketone chain, present both opportunities and challenges for its application. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This guide provides a comprehensive overview of the predicted solubility of 1-(1-methylcyclopropyl)propan-2-one, a detailed experimental protocol for its determination, and an analysis of the key factors governing its solution behavior.

Physicochemical Properties and Predicted Solubility

A molecule's solubility is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. The physicochemical properties of 1-(1-methylcyclopropyl)propan-2-one, as detailed in Table 1, provide a strong foundation for predicting its solubility in a range of common organic solvents.

Table 1: Physicochemical Properties of 1-(1-methylcyclopropyl)propan-2-one

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | PubChem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| Appearance | Not specified; likely a liquid at room temperature | Inferred from structure |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | PubChem[1] |

The molecule possesses a moderate level of lipophilicity, as indicated by its XLogP3 value of 1.4.[1] The presence of a carbonyl group introduces polarity and the capacity to act as a hydrogen bond acceptor. However, the absence of hydrogen bond donors limits its ability to self-associate through hydrogen bonding.

Based on these properties, the following solubility profile is predicted:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF). The polarity of these solvents will interact favorably with the ketone's carbonyl group, while their carbon backbones will accommodate the nonpolar cyclopropyl and methyl groups.

-

Good to Moderate Solubility: Likely in less polar solvents like dichloromethane (DCM) and toluene. While these solvents are less polar, they can still engage in dipole-dipole and van der Waals interactions with the solute.

-

Moderate to Low Solubility: Predicted in nonpolar solvents such as hexane and cyclohexane. The primary interactions in these systems will be weaker van der Waals forces.

-

Low Solubility: Expected in highly polar protic solvents like water and, to a lesser extent, in short-chain alcohols like methanol and ethanol. The strong hydrogen-bonding network of water would be disrupted by the nonpolar hydrocarbon portions of the molecule without significant compensation from the single hydrogen bond acceptor.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-(1-methylcyclopropyl)propan-2-one in various organic solvents. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Into a series of labeled 4 mL glass vials, add an excess amount of 1-(1-methylcyclopropyl)propan-2-one (e.g., 500 mg). The key is to have undissolved solid remaining after equilibration.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended).

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a filter (e.g., 0.45 µm PTFE).

-

-

Quantification:

-

Gravimetric Method:

-

Transfer the aliquot of the supernatant to a pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

-

Chromatographic Method (e.g., GC-FID or HPLC-UV):

-

Prepare a series of standard solutions of known concentrations of 1-(1-methylcyclopropyl)propan-2-one in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the supernatant to a concentration that falls within the linear range of the calibration curve and analyze it.

-

Determine the concentration of the solute in the supernatant from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Factors Influencing Solubility

The solubility of 1-(1-methylcyclopropyl)propan-2-one is influenced by a combination of factors related to both the solute and the solvent.

Caption: Key factors influencing the solubility of the target compound.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. For liquid-liquid systems, miscibility can either increase or decrease with temperature, depending on the specific thermodynamics of the system. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Hydrogen Bonding: While 1-(1-methylcyclopropyl)propan-2-one cannot act as a hydrogen bond donor, its ability to accept hydrogen bonds from protic solvents (e.g., alcohols) can enhance its solubility in these media compared to what would be expected based on polarity alone.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. It is essential to use materials of high purity for accurate determinations.

Conclusion

References

-

PubChem. 1-(1-Methylcyclopropyl)propan-2-one. National Center for Biotechnology Information. [Link][1]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link][2]

-

University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link][3]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link][4]

Sources

molecular formula C7H12O structural isomers

An In-depth Technical Guide to the Structural Isomers of C₇H₁₂O: Synthesis, Characterization, and Implications for Drug Development

Authored by a Senior Application Scientist

Abstract

The molecular formula C₇H₁₂O represents a diverse landscape of structural isomers, each possessing unique physicochemical properties and potential biological activities. With a degree of unsaturation of two, these isomers encompass a wide array of functional groups and carbon skeletons, including cyclic ketones, aldehydes, unsaturated alcohols, and bicyclic ethers. This guide provides an in-depth exploration of the structural diversity of C₇H₁₂O isomers, with a primary focus on cyclic ketones such as cycloheptanone and the positional isomers of methylcyclohexanone. We will delve into the synthetic methodologies for accessing these structures, their characteristic reactivity, and the spectroscopic techniques essential for their unambiguous identification. Furthermore, this whitepaper will bridge the foundational chemistry of these isomers to their profound implications in the field of drug development, where stereochemistry and structural variation are paramount to efficacy and safety.

The Isomeric World of C₇H₁₂O: A Structural Overview

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This seemingly subtle distinction can lead to vastly different chemical, physical, and biological properties.[1] For drug development professionals, understanding isomerism is not merely an academic exercise; it is a critical factor in designing safe and effective therapeutics, as different isomers of a drug can exhibit varied pharmacological and toxicological profiles.[2][3] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of this principle.[3][4]

The molecular formula C₇H₁₂O corresponds to a degree of unsaturation of two. This is calculated using the formula: DU = C + 1 - (H/2), which for C₇H₁₂O is 7 + 1 - (12/2) = 2. This value indicates the presence of either two double bonds, one triple bond, two rings, or a combination of one ring and one double bond. This structural potential gives rise to a multitude of isomers, which can be broadly classified by their functional groups.

Key Isomer Classes of C₇H₁₂O:

-

Ketones: Characterized by a carbonyl group (C=O) within the carbon chain. These can be acyclic (e.g., heptenones) or cyclic (e.g., cycloheptanone, methylcyclohexanones).

-

Aldehydes: Possess a carbonyl group at the end of a carbon chain (a -CHO group).[5]

-

Alcohols: Contain a hydroxyl (-OH) group. Given the unsaturation, these will be unsaturated (alkenols, alkynols) or cyclic alcohols.

-

Ethers: Feature an oxygen atom connected to two alkyl or aryl groups.

-

Bicyclic Structures: Compounds containing two fused or bridged rings, such as norborneol derivatives.[6]

The logical classification of these isomers can be visualized as follows:

Caption: Major functional group classifications of C₇H₁₂O isomers.

This guide will focus on the cyclic ketones, as they represent a well-documented and structurally significant subclass.

Synthesis and Reactivity of C₇H₁₂O Cyclic Ketones

The synthesis of ketones can be achieved through various established organic chemistry reactions. The choice of method depends on the desired structure and available starting materials.

Common Synthetic Routes:

-

Oxidation of Secondary Alcohols: A robust and widely used method involves the oxidation of a corresponding secondary alcohol. For instance, cycloheptanone can be synthesized by oxidizing cycloheptanol.[7]

-

Friedel-Crafts Acylation: This method is particularly useful for synthesizing aryl ketones, but variations can be applied to form cyclic ketones.[7]

-

Alkene Ozonolysis: Cleavage of alkenes using ozone can yield aldehydes and/or ketones, depending on the alkene's substitution pattern.[7]

-

Claisen Condensation: This reaction is effective for preparing β-diketones, which can be precursors to various cyclic ketone derivatives.[8][9]

The reactivity of these ketones is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

Key Reactions:

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles. Reactions with Grignard reagents produce tertiary alcohols, while reactions with hydrazine derivatives form hydrazones.[10] The reaction with 2,4-dinitrophenylhydrazine (DNPH) to form an orange precipitate is a classic qualitative test for aldehydes and ketones.[11]

-

Reduction: Ketones can be readily reduced to secondary alcohols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[10]

-

Reactions at the α-Carbon: The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and is central to reactions like halogenation and alkylation.[10] Keto-enol tautomerism is a fundamental equilibrium that dictates this reactivity.[8][9]

-

Wittig Reaction: This reaction converts ketones into alkenes with high regioselectivity, offering a precise method for C=C bond formation.[10]

Spectroscopic Characterization: A Comparative Analysis

Distinguishing between closely related isomers requires a multi-faceted analytical approach. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation.[12][13][14] We will consider the positional isomers of methylcyclohexanone as a case study.[12]

Comparative Spectroscopic Data of C₇H₁₂O Ketone Isomers

| Isomer | Structure | Key IR Data (C=O Stretch) | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) | Key MS Fragments (m/z) |

| Cycloheptanone | 7-membered ring | ~1705 cm⁻¹ | δ ~2.45 (t, 4H, α-CH₂), δ ~1.75 (m, 4H), δ ~1.55 (m, 4H) | δ ~215 (C=O), δ ~44 (α-C), δ ~30, δ ~24 | 112 (M⁺), 84, 69, 55 |

| 2-Methylcyclohexanone | Methyl at C-2 | ~1715 cm⁻¹ | δ ~2.0-2.5 (m, CH₂ & CH), δ ~1.0 (d, 3H, CH₃) | δ ~212 (C=O), δ ~45-50 (CH-CH₃), δ ~15 (CH₃) | 112 (M⁺), 97, 69, 55 |

| 3-Methylcyclohexanone | Methyl at C-3 | ~1715 cm⁻¹ | δ ~2.2-2.4 (m, α-CH₂), δ ~1.0 (d, 3H, CH₃) | δ ~211 (C=O), δ ~41 (α-C), δ ~30-35 (CH-CH₃), δ ~22 (CH₃) | 112 (M⁺), 97, 83, 69, 55 |

| 4-Methylcyclohexanone | Methyl at C-4 | ~1715 cm⁻¹ | δ ~2.3 (t, 4H, α-CH₂), δ ~1.0 (d, 3H, CH₃) | δ ~212 (C=O), δ ~41 (α-C), δ ~30-35 (β,γ-C), δ ~21 (CH₃) | 112 (M⁺), 97, 69, 56, 55 |

Data are approximate and sourced from spectral databases and literature.[12][15][16]

The subtle shifts in spectroscopic data, particularly in NMR, are sufficient to distinguish these positional isomers. For example, the multiplicity and chemical shift of the methyl signal and the signals of the protons on the carbon bearing the methyl group are unique for each isomer. Mass spectrometry of cyclic ketones often shows a characteristic fragment at m/z 55.[12]

Experimental Protocol: Spectroscopic Differentiation of Isomers

This protocol outlines a self-validating workflow for the identification and differentiation of methylcyclohexanone isomers using standard laboratory techniques.

Objective: To unambiguously identify the positional isomers of methylcyclohexanone (2-, 3-, and 4-) in an unknown sample.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent like dichloromethane.

-

Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5) coupled to a mass spectrometer.[12]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[12]

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

-

Mass Range: Scan from m/z 40 to 200.

-

-

Validation: The retention time will separate the isomers based on their boiling points. The resulting mass spectrum for each peak should be compared against a reference library (e.g., NIST) and the expected fragmentation patterns (e.g., alpha-cleavage, prominent m/z 55 fragment).[12][15]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the isolated isomer (or the mixture) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00).[12]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[12]

-

Acquisition:

-

¹H NMR: Obtain a standard proton spectrum. The chemical shift, integration, and multiplicity (splitting pattern) of each signal will provide information on the proton's environment.

-

¹³C NMR & DEPT: Obtain a proton-decoupled ¹³C spectrum to count the number of unique carbons. A DEPT-135 experiment can be used to differentiate between CH₃, CH₂, and CH signals.

-

-

Validation: The unique pattern of signals in both ¹H and ¹³C NMR spectra serves as a definitive fingerprint for each isomer, confirming the position of the methyl group relative to the carbonyl.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

-

Validation: Confirm the presence of a strong absorption band in the characteristic carbonyl region (~1715 cm⁻¹), which validates the presence of a ketone functional group.[16]

-

The logical flow of this analytical process is depicted below.

Caption: Workflow for the spectroscopic analysis of C₇H₁₂O isomers.

Implications for Drug Development and Medicinal Chemistry

The principles of isomerism are central to modern drug design.[17] The three-dimensional structure of a molecule dictates how it interacts with biological targets like enzymes and receptors, a concept often described by the "lock and key" model.[3]

-

Stereoselectivity in Biological Systems: Chiral molecules, such as 3-methylcyclohexanone which exists as (R) and (S) enantiomers, can interact differently with chiral biological environments.[15] One enantiomer may fit perfectly into a receptor's binding site and elicit a therapeutic response (the eutomer), while the other may be inactive or cause adverse effects (the distomer).[4] For example, the S(-) isomer of carvedilol is a potent beta-blocker, while both S(-) and R(+) isomers have alpha-blocking activity.[2]

-

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be isomer-dependent. Enzymes in the body are often stereospecific and may metabolize one isomer more rapidly than another, affecting the drug's half-life and bioavailability.[3]

-

Chiral Switching: The practice of developing a single-enantiomer drug from a previously marketed racemic mixture is known as a "chiral switch."[2][4] A successful example is esomeprazole (the S-isomer of omeprazole), which offers an improved pharmacokinetic profile over the racemic mixture.[4] This strategy can lead to drugs with improved therapeutic indices, simpler pharmacokinetics, and fewer drug interactions.[18]

The relationship between isomeric structure and drug viability is a cornerstone of the lead optimization process.

Caption: Logical relationships in isomer-specific drug development.

Conclusion

The molecular formula C₇H₁₂O represents a rich field of study for chemists and pharmacologists. The structural isomers, particularly cyclic ketones like cycloheptanone and methylcyclohexanones, serve as excellent models for understanding the interplay between structure, reactivity, and spectroscopic properties. For researchers in drug development, a thorough characterization of isomers is not optional—it is fundamental to the creation of safer, more effective medicines. The analytical workflows and principles discussed in this guide underscore the necessity of a rigorous, multi-technique approach to structural elucidation, ensuring that the specific properties of each isomer are understood and leveraged for therapeutic benefit.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclohexanone, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cycloheptanone. PubChem. Retrieved from [Link]

-

Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ketone synthesis by oxidation or hydrolysis. Organic-Chemistry.org. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cycloheptanone. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Functional Groups. Chem.ucalgary.ca. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Wikipedia. (2025). C7H12O. Retrieved from [Link]

-

Brown, W. P. (n.d.). 14 constitutional isomers of molecular formula C5H12O. Doc Brown's Chemistry. Retrieved from [Link]

-

Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18. Retrieved from [Link]

-

Majumdar, S., et al. (2017). Energetic and spectroscopic properties of the low-lying C7H2 isomers. Physical Chemistry Chemical Physics, 19(25), 16817-16827. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Synthesis of Aldehydes & Ketones. Retrieved from [Link]

-

Brown, W. P. (n.d.). 9 constitutional isomers of molecular formula C7H16. Doc Brown's Chemistry. Retrieved from [Link]

-

Creative Chemistry. (n.d.). Functional group isomerism. Retrieved from [Link]

-

Brown, W. P. (n.d.). Examples of constitutional isomers of molecular formula C6H12O2. Doc Brown's Chemistry. Retrieved from [Link]

-

Gauth. (n.d.). Compounds S and T with molecular formula of C7H12O. Retrieved from [Link]

-

FranklyChemistry. (2015, September 18). Carbonyls 1. Isomers of C6H12O [Video]. YouTube. Retrieved from [Link]

-

Majumdar, S., et al. (2017). Energetic and spectroscopic properties of the low-lying C7H2 isomers: a high-level ab initio perspective. Physical Chemistry Chemical Physics, 19(25), 16817-16827. Retrieved from [Link]

-

Owens, M. J. (2002). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 4(Suppl 2), 21–26. Retrieved from [Link]

-

Ilardi, E. A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. Retrieved from [Link]

-

Patsnap. (2025). What is the application of stereochemistry in drug design?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Functional Groups [chem.fsu.edu]

- 6. C7H12O - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. my.gauthmath.com [my.gauthmath.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. Energetic and spectroscopic properties of the low-lying C7H2 isomers: a high-level ab initio perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 16. Cycloheptanone | C7H12O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. lifechemicals.com [lifechemicals.com]

- 18. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Allure of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropyl Ketones

Abstract